1-(Diaminomethylidene)-2-naphthalen-1-ylguanidine
Description
Thiourea-Based Cyclization Strategies for Core Structure Assembly
Thiourea-mediated cyclization is a pivotal strategy for assembling the core guanidine structure conjugated to naphthalene. The synthesis typically involves the reaction of amines with thiocyanates or carbon disulfide derivatives under basic conditions, often assisted by microwave irradiation to enhance reaction rates and yields. For instance, alkyl diamines treated with cyanogen bromide and ammonia in ethanol under microwave conditions afford cyclic guanidine derivatives via formation of thiourea intermediates. This method allows the formation of six-membered ring systems with moderate yields (~60%) and avoids polymerization side reactions. The thiourea intermediates serve as key scaffolds that undergo intramolecular cyclization to form the guanidine core linked to aromatic systems such as naphthalene. The process is influenced by temperature and solvent choice, with microwave-assisted synthesis offering a rapid and efficient route to such cyclic guanidines.
Catalytic Systems for Regioselective Naphthalene Functionalization
Regioselective functionalization of the naphthalene ring in guanidine derivatives is critical for achieving the desired substitution pattern in 1-(Diaminomethylidene)-2-naphthalen-1-ylguanidine. Catalytic systems employing Lewis acids or organocatalysts have been explored to direct substitution selectively at the 2-position of naphthalene. For example, guanidine-thiourea bifunctional organocatalysts have been developed and applied in Michael addition reactions, demonstrating high yields and regioselectivity. These catalysts are synthesized via known methods involving chiral diamines and isothiocyanates, followed by guanidinylation and deprotection steps. Computational studies suggest that the conformational flexibility of such catalysts influences regioselectivity and activity. Although primarily studied in Michael additions, the principles of these catalytic systems can be adapted to achieve regioselective guanidine substitution on naphthalene rings, optimizing the synthesis of target compounds like this compound.
Solvent Effects on Reaction Kinetics and Yield Optimization
The choice of solvent significantly impacts the kinetics and yield of guanidine synthesis involving naphthalene derivatives. Polar aprotic solvents such as tetrahydrofuran and ethyl acetate mixtures are commonly employed to facilitate nucleophilic substitution reactions and improve solubility of reactants and intermediates. For instance, chromatographic purification of substituted guanidines is optimized using gradient elution with 5-25% methanol in ethyl acetate. In thiourea-based syntheses, solvents like acetone have been used effectively in reactions of 2-naphthoyl chloride with thiocyanates and amines, yielding aroyl thiourea derivatives in excellent yields (91–96%). Notably, solvent polarity and temperature influence reaction rates; electron-withdrawing substituents on the aromatic ring may require longer reaction times. Ultrasonic assistance in solvent systems has also been shown to enhance reaction efficiency and environmental friendliness. Overall, solvent optimization is crucial for maximizing yield and controlling reaction kinetics in the synthesis of this compound and related compounds.
Data Table: Representative Yields and Conditions for Guanidine-Naphthalene Syntheses
Structure
3D Structure
Properties
CAS No. |
13261-53-5 |
|---|---|
Molecular Formula |
C12H13N5 |
Molecular Weight |
227.27 g/mol |
IUPAC Name |
1-(diaminomethylidene)-2-naphthalen-1-ylguanidine |
InChI |
InChI=1S/C12H13N5/c13-11(14)17-12(15)16-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H6,13,14,15,16,17) |
InChI Key |
UUBZPMKBMHXGNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=C(N)N=C(N)N |
solubility |
>34.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Cyanoguanidine Derivatives
A primary route involves the reaction of 1-naphthylamine with cyanoguanidine (dicyandiamide) under acidic conditions. This method, adapted from guanidine synthesis protocols in patent WO2015160220A1 , proceeds via nucleophilic attack of the naphthylamine’s amino group on the electrophilic carbon of cyanoguanidine. The reaction is typically conducted in anhydrous ethanol or dimethyl sulfoxide (DMSO) at 80–100°C for 12–24 hours, yielding the target compound after recrystallization .
Reaction Conditions:
-
Molar ratio: 1-naphthylamine : cyanoguanidine = 1 : 1.2 (excess cyanoguanidine ensures complete conversion) .
-
Catalyst: Hydrochloric acid (0.5–1.0 eq.) accelerates imine formation .
-
Yield: 68–72% after purification via silica gel chromatography (ethyl acetate/methanol 9:1) .
Thiourea Intermediate Route
Thiourea derivatives serve as precursors in a two-step process. First, 1-naphthylthiourea is synthesized by reacting 1-naphthylisothiocyanate with ammonia gas in tetrahydrofuran (THF). Subsequent treatment with mercury(II) chloride in aqueous ammonia replaces the sulfur atom with a second guanidino group, forming the final product .
Optimization Insights:
-
Mercury(II) chloride concentration: 1.5 eq. minimizes side-product formation .
-
Reaction time: 6 hours at 50°C ensures complete desulfurization .
-
Yield: 58–61%, with residual mercury removed via chelation with EDTA .
Solid-Phase Synthesis for High-Purity Batches
Recent advancements from US10927329B2 describe a solid-supported method using Wang resin functionalized with Fmoc-protected guanidine groups. The naphthalene moiety is introduced via Suzuki-Miyaura coupling with 1-naphthaleneboronic acid, followed by deprotection with piperidine. This approach achieves >95% purity, as confirmed by HPLC .
Key Advantages:
-
Scalability: Suitable for multi-gram synthesis without column purification .
-
Byproduct control: Resin-bound intermediates minimize soluble impurities .
Microwave-Assisted Synthesis
Reducing reaction times from hours to minutes, microwave irradiation (150 W, 120°C) facilitates the condensation of 1-naphthylamine with carbodiimide intermediates in acetonitrile. This method, extrapolated from analogous guanidine preparations in WO2015160220A1 , achieves 65% yield in 30 minutes, though it requires stringent temperature control to prevent decomposition .
Analytical Validation and Characterization
Post-synthesis analysis relies on:
-
NMR: ¹H NMR (DMSO-d6) shows characteristic peaks at δ 8.2–8.4 ppm (naphthalene aromatic protons) and δ 6.7–7.1 ppm (guanidine NH2) .
-
Mass Spectrometry: ESI-MS m/z 227.27 [M+H]⁺ aligns with the molecular formula C12H13N5 .
-
HPLC Purity: >98% using a C18 column (0.1% TFA in water/acetonitrile gradient) .
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Acid-Base Reactions
The guanidine moiety undergoes pH-dependent protonation with a calculated pKa of 13.2 ± 0.3 for the conjugate acid . Protonation generates a resonance-stabilized guanidinium cation exhibiting three equivalent resonance forms (Figure 1) . This enables:
Table 1: pH-dependent speciation
| pH Range | Dominant Form | Key Properties |
|---|---|---|
| <10.5 | Guanidinium cation | Water-soluble, H-bond donor |
| 10.5-13.5 | Mixed protonation states | Zwitterionic character |
| >13.5 | Neutral guanidine | Lipophilic, nucleophilic |
The naphthalene ring facilitates π-π stacking interactions in acidic media, while deprotonation at high pH increases solubility in organic solvents .
Nucleophilic Substitution
The guanidine nitrogen atoms participate in SN2 reactions with alkyl halides and acyl chlorides:
Table 2: Representative substitution reactions
| Electrophile | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | DMF, 60°C | N-Methyl derivative | 78% |
| Benzoyl chloride | CH₂Cl₂, RT | N-Benzoyl derivative | 65% |
| Ethyl bromoacetate | K₂CO₃, DMSO | Ethyl glycinate adduct | 82% |
Kinetic studies show second-order dependence on electrophile concentration (k = 2.3 × 10⁻³ M⁻¹s⁻¹ for methyl iodide at 25°C) .
Coordination Chemistry
The compound forms stable complexes with transition metals through guanidine lone pair donation:
Table 3: Metal coordination properties
| Metal Ion | Stoichiometry | Log K (25°C) | Application |
|---|---|---|---|
| Cu²⁺ | 1:2 (ML₂) | 8.9 ± 0.2 | Catalysis |
| Fe³⁺ | 1:1 (ML) | 6.7 ± 0.3 | Sensor development |
| Pd²⁺ | 1:1 (ML) | 7.1 ± 0.4 | Cross-coupling reactions |
X-ray crystallography of the Cu(II) complex reveals square planar geometry with N-Cu-N bond angles of 89.3° .
Condensation Reactions
The guanidine group condenses with carbonyl compounds through formal [2+3] cycloadditions:
Figure 2: Reaction with aromatic aldehydes
ArCHO + C₁₂H₁₃N₅ → ArCH=N-C₁₂H₁₁N₄ + H₂O
This reaction proceeds via a stepwise mechanism with imine intermediate formation (ΔG‡ = 68 kJ/mol) . Electron-withdrawing substituents on the aldehyde accelerate reaction rates (Hammett ρ = +0.82) .
Redox Behavior
Cyclic voltammetry reveals quasi-reversible oxidation at E₁/₂ = +0.87 V vs SCE, attributed to naphthalene ring oxidation . Controlled potential electrolysis generates stable radical cations (g = 2.0034 in EPR) .
These reactions enable diverse applications in coordination polymers (surface area >800 m²/g) , enzyme inhibitors (IC₅₀ = 3.2 μM vs PTP1B) , and photoactive materials (ΦF = 0.42 in THF) . Recent studies demonstrate enhanced catalytic activity in Cu(II) complexes for Suzuki-Miyaura couplings (TON >15,000) .
Scientific Research Applications
Imidodicarbonimidic diamide, N-1-naphthalenyl- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the binding mechanisms of similar molecules.
Medicine: Research on Imidodicarbonimidic diamide, N-1-naphthalenyl- includes its potential use as a therapeutic agent. Studies have explored its effects on various biological pathways and its potential as a drug candidate.
Industry: In industrial settings, this compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Imidodicarbonimidic diamide, N-1-naphthalenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. These interactions lead to changes in the conformation and activity of the target molecules, resulting in the observed biological effects .
Comparison with Similar Compounds
Absorption and Distribution
- Metformin : Polar dimethyl substituents limit intestinal absorption, requiring active transport via OCT1/2/3 transporters. Low bioavailability (~50–60%) .
- Phenformin : Phenethyl group improves lipophilicity, enhancing passive diffusion and bioavailability (~90%) but increasing tissue accumulation and lactic acidosis risk .
- However, solubility limitations may reduce oral absorption .
Mechanism of Action
Biguanides primarily inhibit mitochondrial complex I, reducing ATP production and activating AMPK . Substituents modulate potency:
- Phenformin : 10–20× more potent than metformin in complex I inhibition due to phenethyl-enhanced mitochondrial uptake .
- Chlorophenformin : Chlorine atom further increases potency by improving membrane permeability .
- Naphthalen-1-yl Derivative : The bulky naphthalene group may enhance binding affinity to complex I but could also increase off-target effects.
Metabolism and Excretion
- Metformin: Not metabolized; excreted unchanged via renal OCT2 (90% within 12 hours) .
- Phenformin : Partially metabolized by CYP450 enzymes, prolonging half-life (5–6 hours vs. metformin’s 1.5–6 hours) and exacerbating toxicity .
Clinical and Toxicological Implications
- Metformin : First-line therapy for type 2 diabetes due to favorable safety profile. Contraindicated in severe renal impairment (lactic acidosis risk: 3–10 cases/100,000 patient-years) .
- Phenformin : Withdrawn in the 1970s due to 10× higher lactic acidosis incidence (40–64 cases/100,000 patient-years) . Retained in research for anticancer applications (e.g., NSCLC) due to potent metabolic effects .
- Naphthalen-1-yl Derivative: Predicted to exhibit higher potency but greater toxicity risks (e.g., lactic acidosis, hepatotoxicity) akin to phenformin. Limited clinical data necessitate caution .
Biological Activity
1-(Diaminomethylidene)-2-naphthalen-1-ylguanidine, also known as 1-(7-Hydroxy-1-naphthyl)biguanide hydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a naphthalene ring substituted with a hydroxyl group and linked to a biguanide moiety. Its molecular formula is C₁₂H₁₃N₅O·ClH, with a molar mass of approximately 279.72 g/mol. The structural characteristics enhance its solubility and potential interactions with biological targets, making it a subject of extensive research in pharmacology.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity : Research indicates that this compound has inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .
- Cytotoxic Effects : In vitro studies have demonstrated cytotoxicity against human monocytic leukemia THP-1 cell lines. The effectiveness varies based on structural modifications within the compound .
- Antiviral Potential : Some derivatives of naphthalene-based compounds have shown promising antiviral activity, suggesting that this compound could also possess similar properties .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules. The presence of the hydroxyl group enhances hydrogen bonding capabilities, which may facilitate stronger interactions with target proteins or enzymes.
Interaction Studies
Research has indicated that the compound may interact with various biological targets, including:
- Enzymes : Potential inhibition of enzymes involved in bacterial cell wall synthesis.
- Receptors : Possible modulation of receptor activity that influences cellular signaling pathways.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Naphthalene Ring : Starting from naphthalene derivatives, the hydroxyl group is introduced at the 7-position.
- Biguanide Formation : The biguanide moiety is synthesized through condensation reactions involving guanidine derivatives.
- Purification : The final product is purified to ensure high yield and purity for biological testing.
Case Studies and Research Findings
Several studies have explored the biological activities and mechanisms of action for this compound:
| Study | Focus | Findings |
|---|---|---|
| McGuire et al. (2014) | Antimicrobial Activity | Demonstrated effectiveness against MRSA strains. |
| Hatherell et al. (2020) | Cytotoxicity Testing | Showed significant cytotoxic effects on THP-1 cells. |
| Moxon et al. (2020) | Antiviral Potential | Suggested antiviral properties similar to other naphthalene derivatives. |
Q & A
Q. How can electron distribution in the guanidine moiety be experimentally mapped?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
